1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1207056-26-5
Cat. No.: VC5250798
Molecular Formula: C26H20N4O5
Molecular Weight: 468.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207056-26-5 |
|---|---|
| Molecular Formula | C26H20N4O5 |
| Molecular Weight | 468.469 |
| IUPAC Name | 1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3 |
| Standard InChI Key | OHFROORLQVPSIP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₂₆H₂₀N₄O₅, with a molecular weight of 468.469 g/mol. Its structure features a quinazoline-2,4(1H,3H)-dione core substituted at the N1 and N3 positions. The N1 position is functionalized with a methyl group linked to a 1,2,4-oxadiazole ring, which is further substituted with a benzo[d]dioxol-5-yl moiety. The N3 position carries a 4-methylbenzyl group, enhancing lipophilicity and potential membrane permeability .
Key Structural Features:
-
Quinazoline-dione core: Imparts hydrogen-bonding capability via carbonyl groups.
-
1,2,4-Oxadiazole ring: Contributes to metabolic stability and π-π stacking interactions.
-
Benzo[d]dioxole: Enhances electron density and may modulate cytochrome P450 interactions.
-
4-Methylbenzyl group: Increases hydrophobic interactions with protein binding pockets.
The compound’s InChI and SMILES notations provide precise stereochemical and connectivity details:
-
InChI:
InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3 -
SMILES:
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Synthesis and Chemical Reactivity
The synthesis of this compound involves multi-step organic reactions, leveraging palladium-catalyzed cross-couplings and cyclization strategies commonly employed for heterocyclic assemblies . A representative pathway includes:
-
Formation of the quinazoline-dione core: Achieved via cyclocondensation of anthranilic acid derivatives with urea or its analogs.
-
Introduction of the 1,2,4-oxadiazole moiety: Accomplished through a [3+2] cycloaddition between nitrile oxides and nitriles, followed by oxidation.
-
Functionalization with benzo[d]dioxole and 4-methylbenzyl groups: Utilizes nucleophilic substitution or reductive amination under conditions involving triethylamine and dichloromethane .
Example Synthesis Protocol:
-
Reagents: 4-Chloro-6-cyanoquinazoline, piperonylamine, triethylamine, dichloromethane.
-
Conditions: Reflux in isopropyl alcohol for 5 hours, followed by silica gel chromatography .
| Target | Mechanism | Relevance |
|---|---|---|
| Tyrosine kinases | Competitive ATP-binding inhibition | Cancer therapy |
| Bacterial gyrase | DNA supercoiling interference | Antibiotic development |
| Cyclooxygenase-2 | Arachidonic acid pathway blockade | Inflammation management |
Analytical Characterization
Advanced spectroscopic techniques confirm the compound’s identity and purity:
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.48–7.44 (m, 2H, aromatic), δ 3.70 (s, 3H, N-CH₃), δ 5.96 (s, 2H, OCH₂O) |
| MS | m/z 469.1 [M+H]⁺, 491.1 [M+Na]⁺ |
| IR | ν̃ 1708 cm⁻¹ (C=O), 1654 cm⁻¹ (C=N) |
Chromatographic methods (HPLC, TLC) ensure purity >95%, with Rf values consistent with polar stationary phases .
Applications and Future Directions
Current applications focus on pharmaceutical intermediate roles, particularly in kinase inhibitor development. Future research should prioritize:
-
In vitro bioactivity screening: Assess efficacy against cancer cell lines or bacterial strains.
-
Structure-activity relationship (SAR) studies: Modify substituents to optimize potency and selectivity.
-
Pharmacokinetic profiling: Evaluate oral bioavailability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume